Imipenem-d4
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Overview
Description
Imipenem-d4, also known as N-Formimidoyl thienamycin-d4, is a deuterium-labeled version of Imipenem. Imipenem is a broad-spectrum beta-lactam antibiotic belonging to the carbapenem class. It is known for its efficacy against a wide range of gram-positive and gram-negative bacteria, including many multi-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imipenem-d4 involves the incorporation of deuterium atoms into the Imipenem molecule This is typically achieved through the use of deuterated reagents in the synthetic pathwayThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .
Chemical Reactions Analysis
Types of Reactions
Imipenem-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and various acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Imipenem-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in clinical research.
Industry: Utilized in the development of new antibiotics and in quality control processes
Mechanism of Action
Imipenem-d4 exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking in experimental settings .
Comparison with Similar Compounds
Imipenem-d4 is compared with other carbapenem antibiotics such as:
Meropenem: Known for its greater activity against gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
Doripenem: Offers enhanced stability against beta-lactamases
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in research applications, particularly in tracing and quantification studies .
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
303.37 g/mol |
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)-1,1,2,2-tetradeuterioethyl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1/i2D2,3D2 |
InChI Key |
ZSKVGTPCRGIANV-OZYAQZRRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC1=C(N2[C@H](C1)[C@H](C2=O)[C@@H](C)O)C(=O)O)N=CN |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Origin of Product |
United States |
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